2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one
Description
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a methylamino group and a dimethylpropanone moiety. It has various applications in scientific research and industry.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2-dimethyl-1-[4-(methylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-5-9(12-4)6-8-13/h9,12H,5-8H2,1-4H3 |
InChI Key |
CCUVCOZBQKHWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one typically involves the reaction of 4-(methylamino)piperidine with 2,2-dimethylpropanal under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylhexedrone: A similar compound with a different substitution pattern on the piperidine ring.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Another compound with structural similarities.
Uniqueness
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a piperidine ring and a dimethylpropanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2,2-Dimethyl-1-(4-(methylamino)piperidin-1-yl)propan-1-one, also known by its CAS number 1179212-79-3, is a synthetic compound with a unique structural configuration that includes a dimethyl group, a piperidine ring, and a ketone functional group. This combination of features is believed to confer significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- Structural Features : The compound's structure includes:
- A dimethyl group at the second carbon.
- A piperidine ring that may influence neurotransmitter interactions.
- A ketone functional group that plays a role in its biological activity.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various molecular targets in the central nervous system (CNS). The following sections summarize key findings related to its pharmacological effects.
Neuropharmacological Effects
Preliminary studies indicate that compounds with similar structures may exhibit significant neuropharmacological effects. The piperidine moiety is known to modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders such as anxiety and pain management.
Potential Effects :
- Analgesic Activity : Similar compounds have shown promise in reducing pain responses.
- Anxiolytic Effects : The compound may have properties that alleviate anxiety symptoms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has indicated that modifications to the compound's structure can significantly impact its pharmacological profile. For example:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased antibacterial activity |
| Alteration of piperidine substituents | Variability in receptor binding affinity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Neuroprotective Properties : A study demonstrated that derivatives of similar compounds exhibited neuroprotective properties against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Research on related piperidine derivatives indicated promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .
- Pharmacokinetic Studies : Investigations into the metabolic stability of similar compounds revealed that structural modifications could enhance their bioavailability and reduce degradation by liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
